Ethyl 5-chloro-6-hydroxynicotinate
Description
Introduction and Chemical Identity
Historical Context and Discovery
The discovery and characterization of ethyl 5-chloro-6-hydroxynicotinate emerged from systematic investigations into nicotinic acid derivatives and their biological activities. The compound was initially identified through synthetic chemistry efforts aimed at exploring halogenated pyridine carboxylates and their potential applications in pharmaceutical research. Early synthetic work focused on developing methodologies for introducing halogen substituents into the nicotinic acid framework while maintaining the integrity of the carboxyl functionality.
The compound gained particular scientific interest through biochemical studies examining bacterial metabolic pathways. Research conducted by Nakamoto and colleagues revealed that wild-type 6-hydroxynicotinate 3-monooxygenase catalyzes the decarboxylative hydroxylation of 5-chloro-6-hydroxynicotinate to 3-chloro-2,5-dihydroxypyridine. This enzymatic transformation demonstrated the compound's significance in understanding bacterial nicotinic acid degradation mechanisms and established its role as a valuable biochemical research tool.
The synthetic development of this compound paralleled broader efforts in medicinal chemistry to explore structure-activity relationships within the nicotinic acid family. Historical patent literature indicates that synthetic approaches to similar chlorinated hydroxynicotinic acid derivatives were developed for pharmaceutical applications, particularly in the preparation of compounds with hypolipidemic properties. These early investigations laid the groundwork for understanding the chemical behavior and synthetic accessibility of this compound.
Nomenclature and Classification
This compound belongs to the chemical class of pyridinecarboxylic acid esters, specifically within the nicotinic acid derivative subfamily. The compound's systematic nomenclature reflects its structural features: the presence of an ethyl ester group at the carboxyl position, a chlorine substituent at the 5-position, and a hydroxyl group at the 6-position of the pyridine ring. This nomenclature follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds.
The compound exhibits tautomeric behavior, which has led to alternative naming conventions in the literature. Chemical databases and commercial suppliers often list this compound under multiple synonyms, including "ethyl 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate". This alternative nomenclature reflects the compound's ability to exist in different tautomeric forms, with the hydroxyl form and the corresponding oxo tautomer representing significant resonance structures.
Classification within chemical taxonomy systems places this compound among the halogenated heterocyclic compounds. The presence of both electron-withdrawing (chloro) and electron-donating (hydroxyl) substituents creates a unique electronic environment that influences the compound's reactivity and biological activity. This dual substitution pattern distinguishes it from simpler nicotinic acid derivatives and contributes to its specialized applications in research.
Chemical Registration Information
Chemical Abstracts Service Registry Number (58236-73-0)
The compound is registered with the Chemical Abstracts Service under the registry number 58236-73-0, which serves as its primary identifier in chemical databases and literature. This registry number provides unambiguous identification and facilitates accurate cross-referencing across different chemical information systems. The Chemical Abstracts Service assignment reflects the compound's established presence in chemical literature and its recognition as a distinct chemical entity.
The registry number 58236-73-0 has been consistently associated with this compound across multiple chemical databases and commercial suppliers. This consistency ensures reliable identification and prevents confusion with structurally related compounds that may have similar names but different chemical properties. The Chemical Abstracts Service registration facilitates regulatory compliance and supports accurate chemical inventory management in research institutions.
Properties
IUPAC Name |
ethyl 5-chloro-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-6(9)7(11)10-4-5/h3-4H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTDQIQTIYCXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208745 | |
| Record name | Ethyl 5-chloro-1,6-dihydro-6-oxo-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58236-73-0 | |
| Record name | Ethyl 5-chloro-1,6-dihydro-6-oxo-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58236-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-chloro-1,6-dihydro-6-oxo-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-6-hydroxynicotinate typically involves the esterification of 5-chloro-6-hydroxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-6-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-6-oxonicotinate.
Reduction: Formation of Ethyl 6-hydroxynicotinate.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Synthesis Methodology
The synthesis typically involves the esterification of 5-chloro-6-hydroxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid under reflux conditions. This method yields high purity and good yields of the desired compound, making it suitable for both laboratory and industrial applications.
Chemistry
Ethyl 5-chloro-6-hydroxynicotinate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for diverse applications in organic synthesis and medicinal chemistry.
Biology
The compound is investigated for its biological activities , particularly its potential antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of various bacterial strains, demonstrating effective antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines, such as HeLa cells, with an IC50 value around 3.89 µM. This suggests its potential as an anticancer agent, warranting further research into its mechanisms of action and therapeutic applications.
Medicine
Due to its structural similarity to nicotinic acid derivatives, this compound is explored as a potential drug candidate. It may interact with nicotinic receptors, influencing various biochemical pathways relevant to neurological disorders . The compound's unique functional groups enhance its reactivity and biological interactions compared to other derivatives.
Antimicrobial Efficacy
A study conducted demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial properties.
Cytotoxicity in Cancer Research
In vitro experiments revealed that treatment with this compound resulted in significant apoptosis in HeLa cells, showcasing its potential as a therapeutic agent against cancer.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-6-hydroxynicotinate involves its interaction with specific molecular targets. The chloro and hydroxyl groups on the pyridine ring allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Ethyl 5-chloro-6-hydroxynicotinate differs from related compounds in the position and nature of substituents on the pyridine ring. Key analogs include:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (Cl, CN) enhance electrophilicity, influencing reactivity in cross-coupling reactions.
- Ester Group Impact : Ethyl esters generally exhibit higher lipophilicity than methyl esters, affecting bioavailability and metabolic stability in drug design .
Biological Activity
Ethyl 5-chloro-6-hydroxynicotinate (E6HN) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structure and potential biological activities. This article delves into the biological activity of E6HN, exploring its mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
E6HN is characterized by the presence of a chloro group at the 5-position and a hydroxyl group at the 6-position of the pyridine ring. This specific arrangement contributes to its distinct chemical reactivity and biological properties. The compound can be synthesized through various organic reactions, yielding high purity and good yields, making it suitable for further biological investigations.
The biological activity of E6HN is attributed to its ability to interact with specific molecular targets within biological systems. The chloro and hydroxyl groups facilitate hydrogen bonding and other interactions with enzymes or receptors, potentially modulating various biochemical pathways. These interactions may lead to diverse biological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that E6HN exhibits antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anticancer Potential : Research has indicated that E6HN may possess anticancer properties, although detailed mechanisms remain to be elucidated.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of E6HN against several bacterial strains. The results indicated that E6HN displayed significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of many conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
Anticancer Activity
In vitro studies have shown that E6HN can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to activate caspase pathways, leading to programmed cell death. Further research is needed to explore its efficacy in vivo.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 20 |
Case Studies
- Case Study on Antimicrobial Properties : A comparative study evaluated E6HN against standard antibiotics in treating bacterial infections in vitro. E6HN demonstrated superior efficacy against resistant strains, highlighting its potential as an alternative therapeutic agent.
- Case Study on Anticancer Effects : An experimental study involving mice implanted with tumor cells showed that E6HN reduced tumor size significantly compared to controls. This suggests a promising avenue for further development as an anticancer drug.
Applications in Medicine and Industry
E6HN is being explored for various applications:
- Pharmaceutical Development : Due to its structural similarity to nicotinic acid derivatives, E6HN is being investigated as a lead compound for developing new drugs targeting metabolic disorders.
- Agrochemicals : Its potential use in agrochemicals is also being explored due to its bioactive properties.
Q & A
Q. What are the key synthetic challenges in producing Ethyl 5-chloro-6-hydroxynicotinate, and how can reaction conditions be optimized to address them?
- Methodological Answer : The synthesis of this compound often faces challenges such as low yield due to competing side reactions (e.g., hydrolysis or incomplete chlorination). Optimization involves:
- Temperature Control : Maintaining precise temperatures during chlorination (e.g., 0–5°C) to minimize side-product formation.
- Catalyst Selection : Using catalysts like thionyl chloride or phosphorus oxychloride to improve reaction efficiency.
- Purification Strategies : Employing column chromatography or recrystallization to isolate the target compound from impurities such as unreacted starting materials or dimeric byproducts .
- Yield Monitoring : Tracking yield improvements through HPLC or GC-MS to validate process adjustments.
Q. How can researchers ensure accurate spectroscopic characterization of this compound?
- Methodological Answer :
- Multi-Technique Validation : Combine -NMR, -NMR, and IR spectroscopy to confirm functional groups (e.g., ester, hydroxyl, and chloro moieties).
- Reference Standards : Compare spectra with structurally similar compounds (e.g., ethyl nicotinate derivatives) to identify shifts indicative of substitution patterns.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with chlorine presence .
Advanced Research Questions
Q. What mechanistic insights can computational modeling provide for the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition state energies to predict regioselectivity in reactions (e.g., hydroxyl vs. chloro group reactivity).
- Molecular Dynamics (MD) : Simulate solvation effects to understand how solvents like DMF or THF influence reaction pathways.
- Hydrogen Bonding Analysis : Use radial distribution functions (RDFs) to assess intramolecular interactions that stabilize intermediates .
- Example : In aqueous media, hydroxyl group hydrogen bonding may hinder nucleophilic attack, favoring chloro substitution .
Q. How should researchers resolve contradictions in thermodynamic data (e.g., solubility, melting point) reported for this compound?
- Methodological Answer :
- Error Source Identification : Evaluate purity (via HPLC), crystallization solvents, and measurement techniques (e.g., differential scanning calorimetry vs. capillary tube method).
- Statistical Validation : Apply ANOVA to compare datasets and identify outliers.
- Literature Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., ethyl 6-chloronicotinate) to establish expected trends .
- Table Example :
| Property | Reported Range | Likely Cause of Discrepancy |
|---|---|---|
| Melting Point | 98–105°C | Polymorphism or impurities |
| Solubility in H₂O | 0.5–1.2 mg/mL | pH-dependent hydrolysis |
Q. What strategies can mitigate batch-to-batch variability in the synthesis of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., reagent stoichiometry, stirring rate).
- Quality Control Protocols : Establish acceptance criteria for intermediates (e.g., ≥95% purity via HPLC) before proceeding to subsequent steps .
Data Integrity and Validation
Q. How can researchers validate the reproducibility of synthetic protocols for this compound across different laboratories?
- Methodological Answer :
- Interlaboratory Studies : Collaborate with independent labs to replicate synthesis under standardized conditions.
- Critical Parameter Documentation : Detail exact equipment (e.g., reactor type), ambient humidity, and solvent batch sources.
- Blind Testing : Provide anonymized samples to third parties for analytical validation (e.g., NMR, elemental analysis) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or Log-Logistic models to estimate EC₅₀ values.
- Outlier Detection : Use Grubbs’ test to identify anomalous data points in triplicate experiments.
- Confidence Intervals : Report 95% CI for potency metrics to quantify uncertainty .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in wet lab settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure.
- Waste Disposal : Neutralize chloro-containing byproducts with sodium bicarbonate before disposal.
- Emergency Procedures : Train personnel in first-aid measures for inhalation (fresh air) or skin contact (soap/water rinse) .
Advanced Analytical Techniques
Q. How can hyphenated techniques (e.g., LC-MS/MS) enhance impurity profiling of this compound?
- Methodological Answer :
- LC-MS/MS Workflow :
Separation : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid).
Detection : Monitor m/z for parent ion (M+H⁺ = 216.1) and fragments (e.g., m/z 178.0 for dechlorinated species).
Quantification : Apply external calibration curves for impurities (limit: ≤0.15% w/w) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
